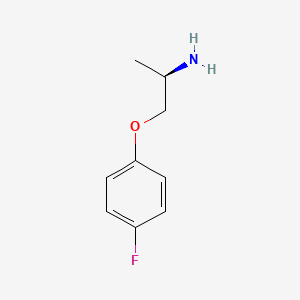

(R)-1-(4-Fluorophenoxy)propan-2-amine

Description

Significance of Chiral Amines in Pharmaceutical Research

Chiral amines are ubiquitous structural motifs found in a vast array of pharmaceuticals and biologically active compounds. Their presence is critical as they often play a pivotal role in the molecular interactions with biological targets such as enzymes and receptors, which are themselves chiral. The specific stereochemistry of an amine can dictate the binding affinity and efficacy of a drug, making the synthesis of enantiomerically pure amines a key objective in medicinal chemistry. The development of stereoselective synthetic methods for chiral amines remains a significant and active area of research, aiming to provide efficient and scalable routes to these crucial pharmaceutical intermediates.

Overview of (R)-1-(4-Fluorophenoxy)propan-2-amine as a Subject of Academic Inquiry

This compound has garnered attention as a valuable chiral building block. Its structure incorporates a 4-fluorophenoxy group, a common feature in many bioactive molecules that can enhance metabolic stability and binding interactions. The (R)-configured aminopropane portion provides a specific stereocenter that is crucial for enantioselective synthesis. Academic inquiry into this compound primarily focuses on its synthesis and its utility as a precursor for more complex chiral molecules.

Below is a data table summarizing the key chemical properties of this compound. prepchem.com

| Property | Value |

| IUPAC Name | (2R)-1-(4-fluorophenoxy)propan-2-amine |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| CAS Number | 155768-85-7 |

| Appearance | Oil |

| SMILES | CC@HN |

| InChIKey | SHHSHEWVMNXSKZ-SSDOTTSWSA-N |

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound is largely driven by its potential as a key intermediate in the synthesis of novel pharmaceutical agents. The primary objectives of current studies include:

The development of efficient and highly stereoselective synthetic routes to obtain the compound in high enantiomeric purity.

Exploration of its application as a chiral building block in the synthesis of a diverse range of bioactive molecules.

Investigation of the structure-activity relationships of derivatives synthesized from this chiral amine to identify new therapeutic leads.

The overarching goal is to leverage the specific stereochemistry and functional groups of this compound to construct novel molecules with desired pharmacological profiles. The research is primarily focused on the chemical synthesis and potential applications in medicinal chemistry, rather than direct biological or clinical studies of the compound itself.

Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(2R)-1-(4-fluorophenoxy)propan-2-amine |

InChI |

InChI=1S/C9H12FNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3/t7-/m1/s1 |

InChI Key |

SHHSHEWVMNXSKZ-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](COC1=CC=C(C=C1)F)N |

Canonical SMILES |

CC(COC1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to R 1 4 Fluorophenoxy Propan 2 Amine

Exploration of Structural Modifications on the Phenoxypropanamine Scaffold

The phenoxypropanamine scaffold is a versatile template in medicinal chemistry. It consists of an aromatic ring linked via an ether oxygen to a propanolamine (B44665) side chain. SAR studies have systematically probed the importance of each part of this structure to optimize its interaction with biological targets, primarily beta-adrenergic receptors. researchgate.net

The nature, position, and number of substituents on the aromatic ring are primary determinants of the pharmacological activity and selectivity of phenoxypropanolamine derivatives. pharmacy180.com The aromatic ring itself is crucial for binding, and its substitution pattern dictates the potency and specificity of the compound.

For beta-adrenergic antagonists, ortho-substitution on the phenyl ring generally leads to higher potency compared to meta- or para-substituted analogs. oup.com When the ortho-substituent contains a heteroatom, the potency can be further enhanced. oup.com In contrast, para-substitution is often associated with cardioselectivity (β1-selectivity). nih.gov Electron-withdrawing groups, particularly in the meta- and para-positions, can modulate the intrinsic sympathomimetic activity (ISA) of these compounds. nih.gov

The following table summarizes the general effects of aromatic substitutions on the activity of aryloxypropanolamine-based beta-blockers.

| Position of Substitution | Nature of Substituent | General Impact on Activity |

|---|---|---|

| Ortho | Alkyl, Aryl, Heteroatom-containing | Generally increases potency. oup.com |

| Meta | Electron-withdrawing | Modulates intrinsic sympathomimetic activity (ISA). oup.comnih.gov |

| Para | Acylamido, other polar groups | Often confers cardioselectivity (β1 selectivity). nih.gov |

| Multiple | Various combinations | Can fine-tune activity, selectivity, and pharmacokinetic properties. |

The propan-2-amine side chain is a critical component for the biological activity of this class of compounds. Modifications to this chain, including the substituents on the nitrogen atom and the stereochemistry of the hydroxyl-bearing carbon, have profound effects on receptor interaction.

Alkyl Chain Modifications: The introduction of an oxymethylene bridge (-OCH2-) between the aromatic ring and the ethylamine (B1201723) side chain is a defining feature of the more potent aryloxypropanolamine beta-blockers compared to their arylethanolamine predecessors. pharmacy180.com Variations in the alkyl chain itself, such as the introduction of methyl groups at the alpha or gamma positions, have been explored. Gamma-methylation has been shown to yield compounds with a preference for beta-2 receptors. nih.gov

The substituent on the terminal amine is also crucial. For optimal beta-blocking activity, a secondary amine is essential. pharmacy180.com Bulky alkyl groups, such as isopropyl or tert-butyl, on the nitrogen atom are typically required for high antagonist potency. pharmacy180.comnih.gov In contrast, N,N-disubstitution generally leads to a decrease in beta-blocking activity. pharmacy180.com The introduction of N-aralkyl groups can enhance affinity for alpha-adrenoceptors, adding a component of alpha-blockade to the pharmacological profile. nih.govnih.gov

Stereochemistry: The stereochemistry of the carbon atom bearing the hydroxyl group is fundamentally important for biological activity. For aryloxypropanolamines acting as beta-blockers, the interaction with the receptor is highly stereoselective. researchgate.netmdpi.com The enantiomer with the (S)-configuration is typically responsible for the vast majority of the beta-blocking activity, often being up to 100 times more potent than its (R)-enantiomer. pharmacy180.comnih.gov It is critical to note that for the specific compound , (R)-1-(4-Fluorophenoxy)propan-2-amine, the Cahn-Ingold-Prelog priority rules result in an (R) designation for the stereocenter that is spatially equivalent to the (S) configuration in classical beta-blockers like propranolol. This highlights the importance of considering the absolute spatial arrangement of the functional groups—the hydroxyl, amine, and aryloxy ether—for effective receptor binding.

| Structural Modification | Key Feature | Impact on Biological Activity |

|---|---|---|

| Side Chain Core | -OCH2- bridge | Increases potency over arylethanolamines. pharmacy180.com |

| Amine Substitution | Secondary Amine | Essential for optimal activity. pharmacy180.com |

| Bulky N-Alkyl Group (e.g., Isopropyl, tert-Butyl) | Confers high antagonist potency. nih.gov | |

| Stereochemistry at C2 | (S)-configuration (typically) | Crucial for high-affinity receptor binding; often 100-fold more potent than the (R)-enantiomer. pharmacy180.comnih.gov |

Role of Fluorine Substitution in Modulating Molecular Recognition

The substitution of hydrogen with fluorine is a common and powerful strategy in medicinal chemistry to modulate a drug's physicochemical properties and its interaction with biological targets. nih.gov In the context of this compound, the fluorine atom at the para-position of the phenyl ring plays a significant role in altering its electronic properties, lipophilicity, and metabolic stability, thereby influencing molecular recognition. nih.govmdpi.com

Fluorine is highly electronegative and can alter the electron density of the aromatic ring, which can affect interactions with receptor residues. nih.gov This electronic modulation can influence the pKa of the amine and the hydrogen-bonding capacity of the ether oxygen, both of which are critical for receptor binding. Furthermore, replacing a C-H bond with a C-F bond can block sites susceptible to metabolic oxidation, potentially improving the compound's pharmacokinetic profile. nih.gov Studies on fluorinated biogenic amines and aryloxypropanolamines have demonstrated that the position of fluorine substitution can be used to fine-tune receptor selectivity. For example, in some series, fluorine substitution has been shown to achieve binding selectivity between beta-1 and beta-2 adrenergic receptors. nih.gov

Rational Design Principles for this compound Analogs

The rational design of analogs based on the this compound scaffold leverages the extensive SAR knowledge of aryloxypropanolamines. The goal is to optimize potency, selectivity, and pharmacokinetic properties by making targeted structural modifications. nih.gov

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The phenoxy ring can be replaced with other aromatic or heteroaromatic systems (e.g., benzisothiazole, naphthyl) to explore new interactions within the receptor binding pocket and alter the compound's properties. nih.govnih.gov

Modulation of Selectivity: Based on established SAR, substituents can be strategically placed on the aromatic ring to enhance selectivity for a specific receptor subtype. For instance, adding specific para-substituents can increase β1-selectivity. nih.gov

Fine-tuning Physicochemical Properties: Fluorine substitution is a key tool for modulating lipophilicity and metabolic stability. nih.gov Introducing or moving fluorine atoms or other functional groups can optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Hybrid Design: Incorporating pharmacophoric elements from different classes of ligands can lead to compounds with dual or novel activities. For example, modifying the N-substituent with an aralkyl group can introduce alpha-adrenergic receptor activity. nih.gov

These principles are often guided by computational modeling to predict the effects of structural changes before undertaking chemical synthesis. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of aryloxypropanolamine derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular basis of their biological activity. nih.govwisdomlib.org

3D-QSAR Studies: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of aryloxypropanolamine compounds. nih.govnih.govnih.gov These studies generate statistical models that correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules with their biological activities. mdpi.com The resulting contour maps highlight regions where modifications would likely increase or decrease activity, thereby guiding the design of more potent and selective analogs. For instance, CoMSIA models for β3-adrenergic agonists of this class have indicated that steric, electrostatic, and hydrogen bond acceptor fields are key determinants of activity. nih.govmdpi.com

Molecular Docking: Molecular docking simulations are used to predict the binding orientation and affinity of ligands within the active site of a target receptor. wisdomlib.orgnih.gov For aryloxypropanolamines, docking studies into homology models or crystal structures of beta-adrenergic receptors have helped to rationalize observed SAR. nih.govmdpi.com These studies can visualize the crucial hydrogen bonds between the ligand's hydroxyl and amine groups and key receptor residues (e.g., aspartate and serine). They also show how aromatic substituents and N-alkyl groups fit into specific pockets within the binding site, explaining the basis for potency and selectivity. This computational approach allows for the virtual screening of novel designed compounds and helps prioritize synthetic efforts. wisdomlib.org

Preclinical Research Paradigms and in Vitro/in Silico Investigations of R 1 4 Fluorophenoxy Propan 2 Amine

In Vitro Approaches to Target Engagement and Activity Assessment

In vitro studies form the cornerstone of preclinical research, providing fundamental insights into the interaction of a compound with its biological targets in a controlled environment. These assays are instrumental in determining the potency, selectivity, and mechanism of action of a potential therapeutic agent.

Receptor Binding Studies and Agonist/Antagonist Profiling

Receptor binding assays are employed to quantify the affinity of a ligand for a specific receptor. These studies typically utilize radiolabeled ligands to compete with the test compound for binding to receptor-expressing membranes. The data generated allows for the determination of the inhibition constant (Ki), a measure of the compound's binding affinity. Subsequent functional assays are necessary to determine whether the compound acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity. For a compound like (R)-1-(4-fluorophenoxy)propan-2-amine, which bears structural resemblance to known aminergic neurotransmitter modulators, a broad panel of receptor binding assays would be relevant.

Table 1: Representative Receptor Binding Affinity Data

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Data not available | Data not available |

| Dopamine Receptors (e.g., D1, D2) | Data not available | Data not available |

| Norepinephrine Receptors (e.g., α1, α2, β) | Data not available | Data not available |

| Trace Amine-Associated Receptor 1 (TAAR1) | Data not available | Data not available |

Note: Specific experimental data for this compound is not publicly available. This table serves as an illustrative example of how such data would be presented.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of specific enzymes. These assays measure the concentration of a compound required to inhibit enzyme activity by 50% (IC50). For this compound, enzymes involved in the metabolism of monoamine neurotransmitters, such as monoamine oxidase (MAO), would be of particular interest.

Table 2: Illustrative Enzyme Inhibition Data

| Enzyme Target | Inhibition Potency (IC50, µM) |

| Monoamine Oxidase A (MAO-A) | Data not available |

| Monoamine Oxidase B (MAO-B) | Data not available |

| Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4) | Data not available |

Note: Specific experimental data for this compound is not publicly available. This table is for illustrative purposes.

Cellular Models for Investigating Activity and Selectivity

Cellular models provide a more physiologically relevant context to assess a compound's activity and selectivity. These models, often involving genetically engineered cell lines that express a specific target receptor or enzyme, can be used to measure downstream signaling events. For instance, for a G protein-coupled receptor (GPCR) target, assays measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+) can elucidate the functional consequences of compound binding. Such studies are vital for confirming the agonist or antagonist nature of a compound and for evaluating its selectivity across different cell types and signaling pathways.

Computational Modeling and Simulation for Mechanistic Insights

In silico techniques, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between a small molecule and its biological target at an atomic level. These computational approaches can provide valuable mechanistic insights and guide further experimental studies.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The results of docking studies can also be used to estimate the binding affinity of a compound for its target. For this compound, docking studies could be performed against the crystal structures of relevant aminergic receptors or enzymes to predict its binding conformation and affinity.

Table 3: Example of Predicted Binding Affinities from Molecular Docking

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | Data not available | Data not available |

| Serotonin Transporter (SERT) | Data not available | Data not available |

| Monoamine Oxidase B (MAO-B) | Data not available | Data not available |

Note: Specific molecular docking results for this compound are not publicly available. This table illustrates the type of data generated from such studies.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the predicted binding pose from molecular docking and to analyze the conformational changes in both the ligand and the target upon binding. These simulations offer a more detailed understanding of the energetics and dynamics of the ligand-receptor interaction, which can be crucial for explaining the compound's activity and for guiding the design of more potent and selective analogs.

Based on a comprehensive search of available scientific literature, there is no specific information published regarding "" for the requested sections.

Specifically, data is not available for:

Investigation of Metabolic Pathways and Biotransformations

Role of Cytochrome P450 Enzymes in this compound Metabolism

Therefore, the article cannot be generated as per the instructions due to the absence of the required specific research findings for this compound.

Advanced Analytical Methodologies for Research Characterization of R 1 4 Fluorophenoxy Propan 2 Amine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for separating the target compound from impurities and for resolving its enantiomers. phenomenex.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques for these purposes. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful method for assessing the purity and, crucially, the enantiomeric excess (ee) of chiral compounds like (R)-1-(4-fluorophenoxy)propan-2-amine. phenomenex.comheraldopenaccess.us The determination of enantiomeric excess is vital in pharmaceutical and chemical research, where the biological activity of enantiomers can differ significantly. phenomenex.com

Research Findings: The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs are widely applicable for resolving a broad range of chiral molecules, including primary amines. phenomenex.comchromatographyonline.com The separation can be performed under different modes:

Normal-Phase (NP) HPLC: This mode often employs mobile phases consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. For basic analytes like amines, the addition of a small percentage of a basic additive (e.g., 0.1% diethylamine) to the mobile phase is common to improve peak shape and resolution. researchgate.net

Reversed-Phase (RP) HPLC: This mode uses polar mobile phases, such as mixtures of water or aqueous buffers with acetonitrile (B52724) or methanol. RP-HPLC is particularly advantageous when coupling with mass spectrometry (MS) detectors.

Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile and methanol, often with additives, providing a different selectivity compared to NP and RP modes. chromatographyonline.com

The selection of an appropriate CSP and mobile phase system is often an empirical process, requiring screening of various conditions to achieve optimal separation. phenomenex.com The goal is to obtain baseline resolution of the two enantiomers, which allows for accurate quantification and determination of the enantiomeric excess. uma.es

Table 1: Illustrative HPLC Conditions for Chiral Amine Separation

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based CSP |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine | 20 mM Ammonium Bicarbonate:Acetonitrile (v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm | UV / MS |

| Temperature | Ambient | Ambient |

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds, including primary amines. ccsknowledge.com It is frequently used to determine the purity of the compound and to quantify residual volatile amines in various matrices. chromatographyonline.com

Research Findings: The analysis of amines by GC can be challenging due to their basicity and high polarity, which can lead to interactions with active sites in the GC system, resulting in poor peak shape and tailing. gcms.cz To overcome these issues, specialized capillary columns are employed. Columns with a bonded, base-deactivated stationary phase, such as the CP-Volamine or Rtx-Volatile Amine, are designed to be highly inert and provide excellent peak symmetry for basic compounds. chromatographyonline.comgcms.cz

A typical GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the column. sigmaaldrich.com The column temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic analytes due to its high sensitivity and wide linear range. chromatographyonline.com

Table 2: Typical GC Parameters for Volatile Amine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | CP-Volamine or Rtx-Volatile Amine (e.g., 30 m x 0.32 mm, 5 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 40-50 °C, hold for 2-4 min; Ramp: 10-25 °C/min to 250 °C, hold for 3-5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250 - 280 °C |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatography separates components of a mixture, spectroscopic and spectrometric techniques are used to elucidate the molecular structure of the isolated compound. hyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. slideshare.netnsf.gov It provides detailed information about the carbon-hydrogen framework of this compound.

Research Findings: A complete structural assignment is achieved by combining data from several NMR experiments:

¹H NMR: Identifies the different types of protons in the molecule based on their chemical environment (chemical shift), the number of each type of proton (integration), and their neighboring protons (spin-spin splitting). For this compound, distinct signals are expected for the methyl (CH₃), methine (CH), methylene (B1212753) (CH₂), amine (NH₂), and aromatic (C₆H₄) protons. docbrown.info

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. Signals are expected for the methyl, methine, methylene, and the four distinct aromatic carbons (including two C-H, one C-O, and one C-F). docbrown.info The presence of the electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular structure. hyphadiscovery.com The fluorine atom (¹⁹F) can also be used in NMR experiments to further confirm the structure. nih.govjeol.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| CH₃ | ~1.1-1.3 | ~18-22 | Doublet |

| CH | ~3.2-3.5 | ~48-52 | Multiplet |

| CH₂ | ~3.8-4.0 | ~72-76 | Multiplet |

| NH₂ | Broad, ~1.5-3.0 | - | Singlet (broad) |

| Aromatic CH (ortho to O) | ~6.8-7.0 | ~116-118 | Multiplet |

| Aromatic CH (ortho to F) | ~6.9-7.1 | ~115-117 | Multiplet |

| Aromatic C-O | - | ~154-156 | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule. libretexts.org

Research Findings: For this compound (C₉H₁₂FNO), the molecular weight is 169.2 g/mol . nih.gov According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here. libretexts.org

The primary fragmentation pathway for aliphatic amines is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. youtube.com

Molecular Ion (M⁺): A peak at m/z = 169 corresponding to the intact ionized molecule [C₉H₁₂FNO]⁺.

Alpha-Cleavage: The most prominent fragmentation involves the cleavage of the bond between the chiral carbon (C2) and the methylene carbon (C1), with the loss of the larger substituent (the fluorophenoxymethyl radical). This would generate a base peak at m/z = 44 , corresponding to the [CH₃CHNH₂]⁺ ion. scribd.comdocbrown.info

Other Fragments: Cleavage of the ether bond or fragmentation of the aromatic ring can also occur. A fragment corresponding to the fluorophenoxy cation [F-C₆H₄-O]⁺ may be observed at m/z = 111 . Loss of the methyl group from the molecular ion would result in a fragment at m/z = 154 ([M-15]⁺).

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 169 | [C₉H₁₂FNO]⁺ | Molecular Ion |

| 154 | [C₈H₁₀FNO]⁺ | Loss of CH₃ radical |

| 111 | [C₆H₄FO]⁺ | Cleavage of C-O ether bond (fluorophenoxy cation) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. docbrown.info It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

Research Findings: The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. docbrown.info

N-H Stretch: As a primary amine, it will show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. libretexts.orgpressbooks.pub

C-H Stretch: Absorptions for aliphatic C-H bonds will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹. vscht.cz

N-H Bend: A characteristic scissoring vibration for the primary amine group appears in the 1580-1650 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon bonds in the phenyl ring are expected in the 1450-1600 cm⁻¹ range. pressbooks.pub

C-O-C Stretch: The aryl-alkyl ether linkage will produce a strong, characteristic asymmetric C-O stretching band around 1200-1260 cm⁻¹. wpmucdn.com

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1100-1250 cm⁻¹ region. libretexts.org

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3030 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1260 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

Elemental Analysis and Fluorine Quantification Techniques in Complex Matrices

The precise characterization of fluorinated pharmaceutical compounds such as this compound is fundamental in research and quality control. A critical aspect of this characterization is the accurate determination of its elemental composition, particularly the quantification of fluorine. The presence and concentration of the fluorine atom are intrinsic to the compound's properties. In complex matrices, such as biological tissues or environmental samples, quantifying fluorine requires highly sensitive and specific analytical methodologies. Techniques capable of providing accurate elemental data without significant interference from the surrounding matrix are invaluable. Non-destructive methods are often preferred as they preserve the sample for further analysis. rsc.orgbruker.com Advanced nuclear and atomic spectroscopy techniques have been developed for this purpose, offering robust solutions for the elemental analysis of organofluorine compounds. rsc.org

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely used for elemental analysis in the pharmaceutical industry. news-medical.netmalvernpanalytical.com The method is based on the principle that when a sample is irradiated by a primary X-ray beam, atoms in the sample are excited, leading to the emission of fluorescent (or secondary) X-rays. malvernpanalytical.com Each element emits X-rays at a unique, characteristic energy, allowing for qualitative identification. The intensity of the emitted X-rays is proportional to the concentration of the element in the sample, enabling quantitative analysis. malvernpanalytical.com

XRF is advantageous for pharmaceutical analysis due to its rapid and safe nature, minimal sample preparation requirements, and its applicability to various sample forms, including solids, powders, and liquids. news-medical.netshimadzu.comspectroscopyonline.com This makes it a suitable tool for screening elemental purity and verifying the composition of raw materials, intermediates, and final products. news-medical.net

While conventional handheld XRF instruments are typically limited to measuring elements heavier than magnesium, recent advancements have enabled the detection of lighter elements, including fluorine. bruker.com Different variations of XRF have been investigated for fluorine quantification:

Wavelength Dispersive X-ray Fluorescence (WD-XRF): This technique has been assessed for the quantitative analysis of fluorine in solid samples, demonstrating reliability, precision, and speed compared to conventional methods. researchgate.net

Energy Dispersive X-ray Fluorescence (EDXRF): Modern EDXRF spectrometers equipped with high-sensitivity detectors can quantify fluorine in various sample forms, even at concentrations below 1%. shimadzu.com

Total Reflection X-ray Fluorescence (TXRF): This method offers good quantification limits for many elements with low sample demand. researchgate.netdaneshyari.com For fluorine in an aqueous matrix, a detection limit of 5 mg L⁻¹ has been reported. researchgate.netdaneshyari.com

Micro-X-ray Fluorescence (μ-XRF): This technique allows for element-specific visualization at the sample surface, enabling the localization of fluorine-containing compounds with a penetration depth of about 1 μm. rsc.orgrsc.org It has been successfully applied to detect both point-specific concentrations and evenly distributed surface coatings of fluorinated organic contaminants. rsc.org

The applicability of XRF for the characterization of this compound lies in its ability to provide a rapid, non-destructive confirmation of fluorine content. In a research or manufacturing setting, this could be used to verify the integrity of the compound and quantify it in various formulations or matrices.

Table 1: Performance of XRF Techniques for Fluorine Quantification

| Technique | Matrix | Detection Limit (LOD) | Linear Range | Key Findings |

| TXRF | Aqueous | 5 mg L⁻¹ (10 ng absolute) | 15 - 500 mg L⁻¹ | Precision is below 10% within the linear range. Matrix effects from other halogens have been investigated. researchgate.netdaneshyari.com |

| WD-XRF | Soil | 812 mg-F/kg-solid | Not specified | Demonstrated high correlation with classical alkali fusion-ISE analysis, proving reliability for solid samples. researchgate.net |

| EDXRF | Powder (Cellulose) | 203 ppm (0.0203%) | Up to 1% | Accuracy is 55 ppm at an integral time of 300 seconds. shimadzu.com |

| μ-XRF | Environmental Samples | Down to 100 μg kg⁻¹ | Not specified | Allows for spatial mapping of fluorine contamination on surfaces. rsc.orgrsc.org |

Particle-Induced Gamma-ray Emission (PIGE)

Particle-Induced Gamma-ray Emission (PIGE) is a powerful and sensitive nuclear analysis technique used to quantitatively measure the abundance of light elements. researchgate.nethope.edu The method involves bombarding a sample with a beam of accelerated charged particles, typically protons. hope.eduiupac.org These particles interact with the nuclei of the atoms in the sample, causing nuclear reactions. For fluorine analysis, the specific nuclear reaction ¹⁹F(p, p'γ)¹⁹F is utilized. nih.gov When the fluorine-19 nucleus is excited by a proton, it de-excites by emitting prompt gamma-rays at characteristic energies (e.g., 110 and 197 keV). nih.goviaea.org The intensity of these gamma-rays is directly proportional to the number of fluorine atoms in the sample, allowing for precise quantification. researchgate.net

PIGE is particularly valuable for analyzing organofluorine compounds in complex biological and environmental matrices for several reasons:

High Sensitivity: It can detect low concentrations of fluorine. researchgate.net

Quantitative Imaging: PIGE can be used to create quantitative maps of elemental distribution at a micrometric scale, which is crucial for understanding the biodistribution of fluorinated compounds in tissues. nih.gov

Minimal Sample Preparation: The technique can often be performed on samples "as-is" without complex chemical pretreatment. iaea.org

Research has demonstrated the feasibility of PIGE for mapping the biodistribution of fluorinated compounds in both normal and tumor tissues, offering insights not achievable with lower-resolution imaging techniques. nih.gov It has also been established as an effective tool for screening for the presence of perfluorinated compounds (PFCs) on consumer products and in environmental samples. hope.edund.eduacs.org

For a compound like this compound, PIGE offers a unique capability for research characterization. For instance, in preclinical studies, PIGE could be employed to quantitatively map the distribution of the compound or its metabolites in tissue sections at a microscopic level, providing critical data on target engagement and pharmacokinetics. This ability to visualize the localization of fluorine within specific cellular structures or tissue regions is a significant advantage over bulk analysis methods. nih.gov

Table 2: Key Methodological Parameters for PIGE Fluorine Analysis

| Parameter | Specification | Purpose / Finding |

| Nuclear Reaction | ¹⁹F(p, p'γ)¹⁹F | Excitation of the ¹⁹F nucleus by a proton beam leads to the emission of characteristic gamma-rays for detection. nih.gov |

| Proton Beam Energy | 3.4 - 4 MeV | This energy range provides a high cross-section for the nuclear reaction, maximizing the gamma-ray yield for sensitive detection. nih.goviaea.org |

| Detected Gamma-ray Energies | 110 keV, 197 keV | These are the characteristic, high-intensity gamma-rays emitted from the de-excitation of ¹⁹F, serving as the signal for fluorine quantification. nih.goviaea.org |

| Quantification Method | Comparative analysis with a reference standard (e.g., PVDF films) | The intensity of the gamma-ray peak from the sample is compared to that of a standard with a known fluorine concentration for accurate quantification. nih.gov |

| Application | Quantitative imaging of fluorine in biological tissues | PIGE has been successfully used to map the distribution of fluorinated compounds in tissues at a micrometric scale. nih.gov |

Future Directions and Research Gaps in R 1 4 Fluorophenoxy Propan 2 Amine Research

Emerging Methodologies in Chiral Amine Synthesis and Characterization

The synthesis of enantiomerically pure amines like (R)-1-(4-Fluorophenoxy)propan-2-amine is a topic of continuous innovation. Traditional methods are being supplemented and, in some cases, replaced by more efficient, sustainable, and selective technologies.

Biocatalysis and Chemoenzymatic Methods: One of the most promising frontiers is the use of enzymes in the synthesis of chiral amines. Transaminases, for instance, are increasingly employed for the asymmetric amination of ketones, offering high enantioselectivity and mild reaction conditions. Future research could focus on developing a specific transaminase that can efficiently convert 4-fluorophenoxyacetone directly to the (R)-enantiomer of 1-(4-Fluorophenoxy)propan-2-amine, potentially streamlining the manufacturing process and reducing the reliance on chiral auxiliaries or resolutions.

Asymmetric Catalysis: Advances in transition-metal-catalyzed asymmetric synthesis present another significant area of development. Methodologies such as asymmetric hydrogenation and reductive amination using novel chiral ligands could provide more direct and atom-economical routes to this compound. Research into catalysts that are tolerant of the fluoro and ether functionalities would be particularly beneficial.

Advanced Characterization Techniques: Alongside synthetic advancements, new methods for characterizing chiral amines are emerging. Supercritical fluid chromatography (SFC) is gaining traction as a powerful technique for the separation of enantiomers, often providing faster and more efficient separations than traditional high-performance liquid chromatography (HPLC). Furthermore, developments in chiral solvating and derivatizing agents for nuclear magnetic resonance (NMR) spectroscopy could offer more precise and rapid determination of enantiomeric excess.

| Methodology | Potential Advantage for this compound Synthesis/Characterization | Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Development of a specific enzyme for the asymmetric amination of 4-fluorophenoxyacetone. |

| Asymmetric Catalysis | Atom-economical, direct routes from prochiral precursors. | Design of new chiral catalysts tolerant of the compound's functional groups. |

| Supercritical Fluid Chromatography (SFC) | Faster and more efficient enantiomeric separation compared to HPLC. | Optimization of SFC methods for the analysis of fluorinated phenoxypropanamines. |

| Advanced NMR Techniques | Rapid and precise determination of enantiomeric excess. | Synthesis of novel chiral derivatizing agents for improved spectral resolution. |

Untapped Research Avenues for the this compound Scaffold

The core structure of this compound offers a versatile scaffold for the development of new chemical entities with potentially novel biological activities.

Derivative Synthesis and Library Development: A significant untapped avenue is the systematic exploration of derivatives of the parent compound. Modifications at several key positions could be investigated:

Aromatic Ring Substitution: Introducing additional substituents on the fluorophenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced or altered biological activity.

Amine Functionalization: The primary amine group is a key site for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups. This could be used to create a library of compounds for screening against various biological targets.

Alkoxy Linker Modification: Altering the length or branching of the propanoxy linker could influence the compound's conformational flexibility and its ability to fit into protein binding pockets.

Exploration of New Biological Targets: While related compounds have known biological activities, the full spectrum of potential targets for the this compound scaffold remains underexplored. High-throughput screening of this compound and its derivatives against a wide range of receptors, enzymes, and ion channels could uncover new therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly interesting for medicinal chemistry.

| Research Avenue | Description | Potential Outcome |

| Derivative Library Synthesis | Systematic modification of the aromatic ring, amine group, and alkoxy linker. | Discovery of new compounds with enhanced potency, selectivity, or novel biological activities. |

| Exploration of Novel Biological Targets | High-throughput screening against diverse biological targets. | Identification of new therapeutic applications for the this compound scaffold. |

| Structure-Activity Relationship (SAR) Studies | Detailed investigation of how structural modifications impact biological activity. | A deeper understanding of the pharmacophore, guiding the design of more effective molecules. |

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The unique physicochemical properties of this compound make it a valuable tool for interdisciplinary research, particularly at the intersection of chemical biology and medicinal chemistry.

Development of Chemical Probes: The scaffold can be used as a starting point for the design of chemical probes to study biological systems. For example, by attaching a fluorescent tag or a photoaffinity label, researchers could create tools to visualize and identify the cellular targets of this class of compounds. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions in a complex biological environment.

Fragment-Based Drug Discovery: In medicinal chemistry, the this compound structure could be utilized as a fragment in fragment-based drug discovery (FBDD) campaigns. Its size and functional group display make it an attractive starting point for building more complex and potent drug candidates. The fluorophenyl moiety is a common feature in many successful drugs, and its incorporation into a chiral amine fragment provides a valuable building block for lead optimization.

Investigating the Role of Fluorine in Molecular Recognition: The fluorine atom in this compound is not just a passive substituent. It can engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which can significantly impact binding affinity and selectivity. Interdisciplinary studies combining synthetic chemistry, structural biology, and computational modeling could provide a deeper understanding of how the fluorine atom influences molecular recognition at the atomic level. This knowledge could then be applied to the rational design of new drugs and chemical probes.

| Interdisciplinary Opportunity | Field of Application | Research Goal |

| Chemical Probe Development | Chemical Biology | To create tools for visualizing and identifying the biological targets of this compound and its analogs. |

| Fragment-Based Drug Discovery (FBDD) | Medicinal Chemistry | To use the scaffold as a starting fragment for the development of new, more potent drug candidates. |

| Fluorine in Molecular Recognition Studies | Structural Biology & Computational Chemistry | To elucidate the specific role of the fluorine atom in protein-ligand interactions, guiding rational drug design. |

Q & A

Basic Questions

Q. What synthetic routes are recommended for (R)-1-(4-Fluorophenoxy)propan-2-amine, and how can enantiomeric purity be ensured?

- Methodology : Enantioselective synthesis using ω-transaminases (e.g., ATA-117) is a key approach. Immobilized enzyme reactors (IMERs) coupled with achiral analytical columns enable real-time monitoring of transamination products . Prochiral ketone precursors can be converted into (R)-enantiomers with high enantiomeric excess (e.g., 84–99% ee) using isopropylamine as an amino donor. Traditional methods include nucleophilic substitution of halogenated intermediates with fluorophenol derivatives under basic conditions .

Q. How can researchers characterize the enantiomeric purity of this compound?

- Methodology : Derivatization with chiral reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine, followed by reversed-phase HPLC, allows precise determination of enantiomeric excess. Chiral stationary-phase columns (e.g., amylose- or cellulose-based) are also effective for direct separation . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) verify structural integrity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- 1H/13C NMR : Identifies substituent patterns (e.g., fluorophenoxy group at δ 6.8–7.2 ppm for aromatic protons).

- FT-IR : Confirms amine (-NH2, ~3300 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.

- High-resolution MS : Validates molecular formula (C9H11FNO) and isotopic patterns .

Advanced Research Questions

Q. How can biocatalytic synthesis of this compound be optimized using ω-transaminases?

- Methodology :

- Design of Experiments (DoE) : Optimize reaction parameters (pH, temperature, co-solvent ratio) to maximize conversion yields. For example, isopropylamine as an amino donor achieved 60% yield in a model system .

- Enzyme Immobilization : Covalent attachment of ω-transaminases to epoxy monolithic silica supports enhances stability and reusability in IMERs .

Q. How do electronic effects of the 4-fluorophenoxy group influence the compound’s reactivity and biological interactions?

- Methodology :

- Comparative Studies : Synthesize analogs with substituents like -OCH3 (electron-donating) or -Cl (electron-withdrawing) to evaluate electronic effects on receptor binding (e.g., serotonin or dopamine receptors). Fluorine’s electronegativity may enhance metabolic stability and blood-brain barrier penetration .

- Computational Modeling : Density functional theory (DFT) calculates charge distribution and predicts interaction hotspots with biological targets .

Q. How can discrepancies in reported biological activities of this compound be resolved?

- Methodology :

- Standardized Assays : Use cell-based assays (e.g., cAMP accumulation for GPCR activity) under controlled conditions to minimize variability.

- Structural Analogs : Compare activity with related compounds like (R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine to identify structure-activity relationships (SAR) .

Q. What strategies address stability challenges during storage and handling of this compound?

- Methodology :

- Oxidative Stability : Store under inert gas (N2/Ar) at -20°C to prevent amine oxidation. Add antioxidants like BHT (butylated hydroxytoluene) for long-term storage .

- Hygroscopicity Mitigation : Use desiccants (e.g., silica gel) in sealed containers to limit moisture uptake, which can degrade the compound .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the antimicrobial activity of this compound?

- Methodology :

- Strain-Specific Testing : Evaluate activity against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria to identify selectivity.

- Mechanistic Studies : Use fluorescence-based assays to assess membrane disruption or enzyme inhibition (e.g., β-lactamase) .

Tables

| Parameter | Optimal Conditions | Source |

|---|---|---|

| Biocatalytic Conversion Yield | 60% (isopropylamine as donor) | |

| Enantiomeric Excess (ee) | 84–99% (HPLC with chiral columns) | |

| Storage Stability | -20°C under N2 with BHT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.